

Technical Whitepaper: 2-Chloro-3-methoxybenzotrile

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Compound of Interest

Compound Name: 2-Chloro-3-methoxybenzotrile

CAS No.: 853331-52-9

Cat. No.: B1602500

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Optimization of Synthesis, Structural Characterization, and Pharmacophore Utility

Executive Summary

2-Chloro-3-methoxybenzotrile (CAS: 853331-52-9) is a specialized trisubstituted benzene derivative serving as a critical scaffold in medicinal chemistry and material science.^{[1][2][3]} Structurally, it combines a steric anchor (chlorine), a hydrogen-bond acceptor (methoxy), and a reactive electrophile (nitrile) on a single aromatic core.^[1] This unique substitution pattern makes it a high-value intermediate for the synthesis of Phosphodiesterase 4 (PDE4) inhibitors—analogs of Cilomilast—and a subject of interest in Non-Linear Optical (NLO) materials research due to its charge transfer characteristics.^[1]

This guide provides a rigorous technical analysis of the molecule, detailing a scalable synthesis protocol, safety criticalities, and spectroscopic validation standards.^[1]

Part 1: Structural Identity & Nomenclature

The IUPAC name **2-chloro-3-methoxybenzotrile** is derived based on the priority rules where the nitrile group (-CN) commands position 1 on the benzene ring.^[1]

Chemical Identifiers

Parameter	Detail
IUPAC Name	2-Chloro-3-methoxybenzotrile
CAS Number	853331-52-9
Molecular Formula	
Molecular Weight	167.59 g/mol
SMILES	<chem>COc1cccc(C#N)c1Cl</chem>
Physical State	White to off-white crystalline solid
Melting Point	92–96 °C

Structural Logic

The molecule features a "push-pull" electronic system:[1]

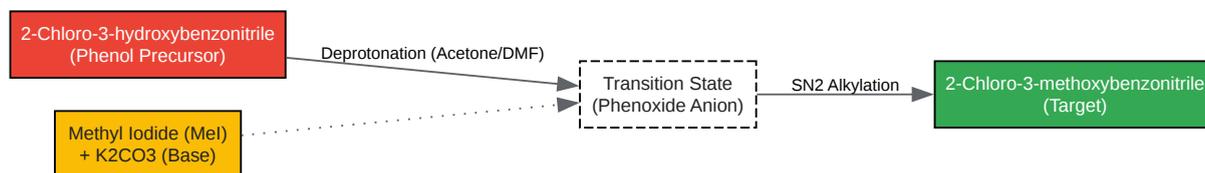
- **Electron Withdrawing:** The Nitrile (-CN) and Chloro (-Cl) groups withdraw electron density (inductive and mesomeric effects).[1]
- **Electron Donating:** The Methoxy (-OMe) group donates electron density via resonance.[1] This electronic asymmetry creates a significant dipole moment, enhancing its utility in crystal engineering and NLO applications.[1]

Part 2: Synthetic Pathways & Process Chemistry[1]

While multiple routes exist (e.g., Sandmeyer reaction of 2-amino-3-methoxybenzotrile), the O-Methylation of 2-chloro-3-hydroxybenzotrile is the preferred industrial route.[1] It offers higher regioselectivity and avoids the safety hazards associated with diazonium salt intermediates.[1]

Reaction Scheme Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.



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Caption: Figure 1. Williamson Ether Synthesis pathway via base-mediated alkylation.[1]

Detailed Experimental Protocol

Objective: Synthesis of **2-chloro-3-methoxybenzonitrile** via O-methylation.

Reagents & Materials:

- Substrate: 2-Chloro-3-hydroxybenzonitrile (1.0 eq)
- Alkylating Agent: Methyl Iodide (MeI) (1.2 eq) [Warning: Neurotoxin]
- Base: Potassium Carbonate (), anhydrous (2.0 eq)[1]
- Solvent: Acetone (Reagent Grade) or DMF (for larger scale)

Step-by-Step Methodology:

- Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-3-hydroxybenzonitrile (10 mmol) in anhydrous Acetone (30 mL).
- Deprotonation: Add anhydrous (20 mmol) in a single portion. The suspension will likely turn yellow/orange as the phenoxide anion forms.[1] Stir at room temperature for 15 minutes.
- Alkylation:

- Safety Note: Working in a fume hood, add Methyl Iodide (12 mmol) dropwise via syringe.
[1]
- Reaction: Heat the mixture to mild reflux (approx. 50°C internal temp) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1] The starting phenol spot should disappear.[1]
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Filter off the inorganic solids (and) and wash the filter cake with acetone.[1]
 - Concentrate the filtrate under reduced pressure to remove the solvent and excess MeI.[1]
- Purification:
 - Dissolve the residue in Ethyl Acetate and wash with 10% NaOH (to remove unreacted phenol) followed by Brine.[1]
 - Dry over , filter, and concentrate.[1]
 - Recrystallization:[4][5] Recrystallize from Ethanol/Water or Hexane to yield white needles.
[1]

Part 3: Critical Safety & Handling (E-E-A-T)

As a Senior Scientist, I must emphasize that the use of Methyl Iodide (MeI) requires strict adherence to safety protocols. It is a potent alkylating agent and a suspected carcinogen with specific neurotoxic effects.[1]

Self-Validating Safety System:

- Quenching Protocol: Never discard excess MeI directly. Quench all glassware and waste streams with a dilute solution of ammonia or sodium thiosulfate to destroy active alkyl halides before disposal.[1]
- Double-Gloving: MeI penetrates standard latex/nitrile gloves rapidly.[1] Use "Silver Shield" laminate gloves or change nitrile gloves immediately upon splash contact.[1]

Part 4: Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[1][7]

- NMR (400 MHz,):
 - 3.95 ppm (s, 3H): Distinct singlet corresponding to the Methoxy (-OCH₃) group.[1]
 - 7.10–7.40 ppm (m, 3H): Aromatic region showing the ABC splitting pattern typical of 1,2,3-trisubstituted benzenes.[1]
- NMR: Look for the nitrile carbon signal (ppm) and the methoxy carbon (ppm).[1]

Vibrational Spectroscopy (IR/Raman)

Based on computational and experimental studies (Ajaypraveenkumar & Raman, 2017), the following bands are diagnostic:

- C≡N Stretch: Strong absorption at 2230–2240 cm⁻¹. [1]
- C-H Stretch (Methoxy): 2840–2960 cm⁻¹. [1]
- C-Cl Stretch: 600–800 cm⁻¹ region. [1]

Part 5: Applications in Drug Development & Materials

Pharmaceutical Pharmacophore

2-Chloro-3-methoxybenzotrile acts as a "scaffold mimic" for Cilomilast (Ariflo), a second-generation PDE4 inhibitor.[1]

- Mechanism: The 3-alkoxy-4-methoxyphenyl motif in Cilomilast fits into the hydrophobic pocket of the PDE4 enzyme (specifically the Q-pocket).[1]
- Modification: In our molecule, the chlorine atom at position 2 provides a different steric profile, potentially altering metabolic stability (blocking P450 oxidation sites) or selectivity profiles in analog libraries.[1]

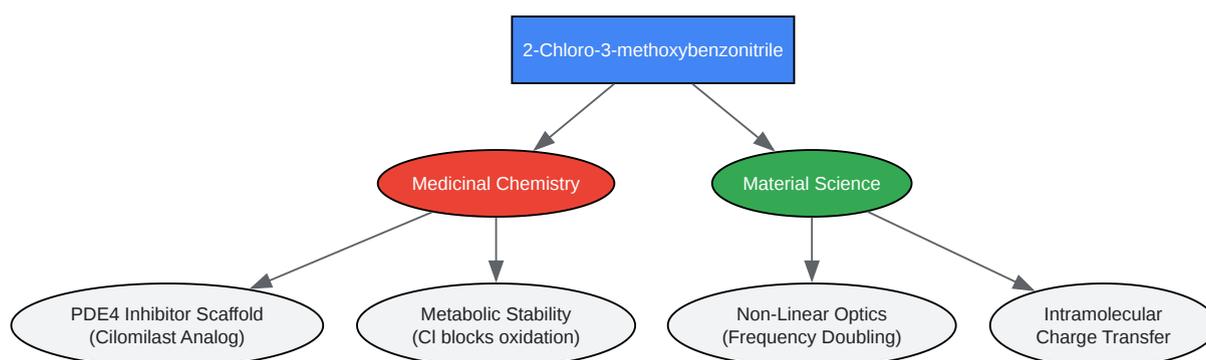
Material Science (NLO)

Recent research highlights this molecule's potential in optoelectronics.[1] The donor-acceptor arrangement (

donor,

acceptor) facilitates intramolecular charge transfer (ICT), resulting in high first-order hyperpolarizability (

), a key metric for frequency doubling in laser applications.[1]



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Caption: Figure 2. Dual-utility of the scaffold in pharmaceutical and optoelectronic domains.[1]

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